

Investigating the Downstream Effects of CH6953755: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CH6953755	
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Introduction

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2][3][4] Emerging research has identified YES1 as a targetable oncogene in various cancers, particularly those characterized by YES1 gene amplification.[1][3][5][6] This technical guide provides an in-depth overview of the downstream effects of CH6953755, focusing on its mechanism of action, impact on key signaling pathways, and anti-tumor activity. The information presented herein is intended to support further research and drug development efforts targeting YES1-driven malignancies.

Mechanism of Action

CH6953755 exerts its anti-tumor effects through the specific inhibition of YES1 kinase activity. A key downstream consequence of YES1 inhibition by **CH6953755** is the prevention of YES1 autophosphorylation at tyrosine 426 (Tyr426), a critical step for its enzymatic activation.[1][2][4] By blocking this autophosphorylation, **CH6953755** effectively abrogates the oncogenic signaling mediated by YES1.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of **CH6953755**.



Table 1: In Vitro Kinase Inhibitory Activity

Kinase	IC50 (nM)
YES1	1.8

IC50 values represent the concentration of **CH6953755** required to inhibit 50% of the kinase activity in vitro.[1][2][3][4]

Table 2: In Vitro Cell Proliferation Inhibition

Cell Line	Cancer Type	YES1 Amplification	IC50 (nM)
KYSE70	Esophageal Cancer	Amplified	< 10
RERF-LC-AI	Lung Cancer	Amplified	< 100
Non-YES1-amplified cell lines (n=59)	Various	Not Amplified	> 1000

IC50 values were determined after 4 days of continuous exposure to CH6953755.[1][2]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

Xenograft Model	Treatment	Dosage	Tumor Growth Inhibition (%)
KYSE70 (subcutaneous)	CH6953755	60 mg/kg/day (oral)	Significant inhibition
Rat-2_YES1 (subcutaneous)	CH6953755	60 mg/kg/day (oral)	Significant inhibition

Treatment was administered for 10 consecutive days.[1][2]

Signaling Pathways

The primary downstream signaling pathway affected by **CH6953755** is the Hippo-YAP1 pathway. YES1 kinase has been shown to regulate the transcriptional activity of Yes-associated protein 1 (YAP1) by controlling its nuclear translocation and serine phosphorylation.[1][3][4][6]

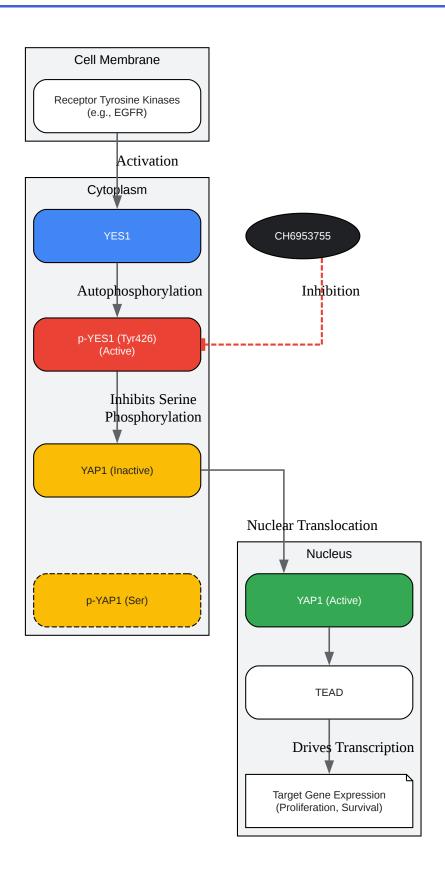






In YES1-amplified cancers, this leads to the activation of the transcriptional co-activator YAP1 and its binding partner, the TEAD transcription factor, driving the expression of genes involved in cell proliferation and survival.[5] **CH6953755**, by inhibiting YES1, effectively suppresses this oncogenic signaling cascade.





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Caption: Downstream signaling pathway of CH6953755.



Experimental ProtocolsIn Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **CH6953755** against YES1 kinase.

Methodology:

- Recombinant human YES1 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable kinase buffer.
- A serial dilution of CH6953755 is added to the reaction mixture.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo[™] Kinase Assay) or radiometric assay using [y-³²P]ATP.
- The percentage of kinase inhibition is calculated for each concentration of CH6953755
 relative to a vehicle control (e.g., DMSO).
- The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To assess the effect of **CH6953755** on the growth of cancer cell lines.

Methodology:

- Cancer cell lines (both YES1-amplified and non-amplified) are seeded in 96-well plates at an appropriate density.
- After allowing the cells to adhere overnight, they are treated with a serial dilution of CH6953755 or vehicle control.



- The cells are incubated for a specified period (e.g., 4 days).
- Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- The IC50 values are calculated from the dose-response curves.



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Caption: Workflow for the in vitro cell proliferation assay.

Western Blot Analysis of YES1 Autophosphorylation

Objective: To determine the effect of CH6953755 on the autophosphorylation of YES1 in cells.

Methodology:

- YES1-amplified cancer cells (e.g., KYSE70) are treated with various concentrations of CH6953755 for a short duration (e.g., 2 hours).
- Cells are lysed in a buffer containing phosphatase and protease inhibitors.
- Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with a primary antibody specific for phosphorylated YES1 (p-YES1 Tyr426).
- A corresponding antibody for total YES1 is used as a loading control.



 After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TEAD Luciferase Reporter Assay

Objective: To measure the effect of **CH6953755** on YAP1/TEAD-mediated transcriptional activity.

Methodology:

- YES1-amplified cells are co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
- After 24 hours, the transfected cells are treated with different concentrations of CH6953755 for another 24 hours.
- Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
- The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
- The relative luciferase activity is then calculated as a measure of TEAD transcriptional activity.

In Vivo Xenograft Tumor Model

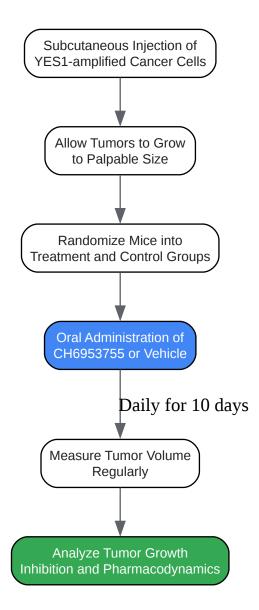
Objective: To evaluate the anti-tumor efficacy of CH6953755 in a preclinical animal model.

Methodology:

- YES1-amplified cancer cells (e.g., KYSE70) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are randomized into treatment and vehicle control groups.



- **CH6953755** is administered orally at a specified dose and schedule (e.g., 60 mg/kg/day for 10 days).
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- At the end of the study, tumors are excised and may be used for pharmacodynamic analyses (e.g., Western blotting for p-YES1).
- Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.



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Caption: Workflow for the in vivo xenograft study.

Conclusion

CH6953755 is a promising therapeutic agent that selectively targets YES1 kinase. Its mechanism of action involves the inhibition of YES1 autophosphorylation, leading to the suppression of the downstream Hippo-YAP1 signaling pathway. This results in potent anti-proliferative and anti-tumor effects in preclinical models of YES1-amplified cancers. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of **CH6953755** and the development of targeted therapies for patients with YES1-driven malignancies.

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- To cite this document: BenchChem. [Investigating the Downstream Effects of CH6953755: A
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 [https://www.benchchem.com/product/b10824790#investigating-the-downstream-effects-of-ch6953755]

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